3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Overview
Description
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a chemical compound with the molecular formula C8H14ClN3O3 and a molecular weight of 235.67 g/mol . It is a derivative of morpholine and oxadiazole, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves several steps. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds also contain a five-membered ring with oxygen and nitrogen atoms and exhibit similar biological activities.
Thiadiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring and are known for their diverse pharmacological properties.
Triazole derivatives: These compounds contain three nitrogen atoms in the ring and are widely studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
IUPAC Name |
3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-13-3-2-9-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPRVUSQPSVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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